N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt

Stable Isotope Labeled Internal Standard Mass Spectrometry Quantification Isotopic Enrichment

Analytical labs quantifying trace N-ethylpiperazine in enrofloxacin API face signal cross-talk and volatile-free-base handling errors. N-Ethylpiperazine-d5 Bis(TFA) Salt solves both. • Provides a definitive +5 Da mass shift, eliminating interference between internal standard and native analyte in LC-MS/MS. • The crystalline bis-TFA salt enables precise gravimetric preparation, unlike the air-sensitive liquid free base. • Serves as a retention-time marker in USP compendial GC-FID and an isotope-dilution internal standard in confirmatory MS, consolidating procurement.

Molecular Formula C8H15F3N2O2
Molecular Weight 233.246
CAS No. 1246817-22-0
Cat. No. B565678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt
CAS1246817-22-0
Synonyms1-Ethyl-piperazine-d5 Bis(trifluoroacetic Acid) Salt;  1-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt; 
Molecular FormulaC8H15F3N2O2
Molecular Weight233.246
Structural Identifiers
SMILESCCN1CCNCC1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H14N2.C2HF3O2/c1-2-8-5-3-7-4-6-8;3-2(4,5)1(6)7/h7H,2-6H2,1H3;(H,6,7)/i1D3,2D2;
InChIKeySURKFIJOFRVZJT-LUIAAVAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt — Deuterated Analytical Standard & Enrofloxacin Intermediate


N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt is a stable isotope‐labeled derivative of the N-ethylpiperazine scaffold, specifically formulated as the bis(trifluoroacetic acid) salt of the perdeuterated ethyl side chain . The incorporation of five deuterium atoms imparts a nominal mass shift of +5 Da compared to the unlabeled parent compound, and the bis-TFA salt form provides enhanced solubility in polar organic solvents and water . This compound is marketed primarily as a labeled intermediate for the synthesis of deuterated Enrofloxacin (Enrofloxacin-d5) , and is also utilized as an internal standard in mass spectrometry-based quantitative analyses .

1
Deuterated internal standard (+5 Da shift) for LC-MS/MS quantification
2
Solid bis-TFA salt enables precise analytical weighing
3
Key intermediate for Enrofloxacin-d5 synthesis per patent route

Why Unlabeled or Generic Deuterated Standards Fail Enrofloxacin Impurity Validation


Substituting N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt with unlabeled N-ethylpiperazine absolves the key analytical advantage: a mass spectrometric baseline separation anchored by a +5 Da shift that eliminates signal cross-talk between the internal standard and the native analyte . This mass difference meets or exceeds the industry-recommended threshold for stable isotope-labeled internal standards, ensuring that the internal standard signal does not interfere with the quantification of the target impurity in complex matrices . Moreover, the bis(trifluoroacetic acid) salt form uniquely provides a solid, stable formulation with defined stoichiometry, contrasting with the liquid, moisture-sensitive unlabeled free base, which is prone to degradation upon exposure to air and requires complex handling protocols for analytical-grade accuracy .

Unlabeled N-ethylpiperazine lacks the +5 Da mass shift, causing MS signal cross-talk with native analyte.
Liquid free base is hygroscopic and volatile, introducing weighing errors compared to the solid bis-TFA salt.
Alternative deuterated piperazines (e.g., piperazine-d8) lack the ethyl side chain, precluding correct Enrofloxacin-d5 synthesis.

Procurement Evidence: Isotopic Enrichment, Salt-Form Stability & Impurity Quantification


Isotopic Enrichment & +5 Da Mass Shift vs. Unlabeled N-Ethylpiperazine

N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt is specified at ≥98 atom% D isotopic enrichment, which translates to a +5.03 Da mass shift relative to unlabeled N-ethylpiperazine . Unlabeled N-ethylpiperazine (CAS 5308-25-8, free base) has a monoisotopic mass of 114.1157 Da; the deuterated ethyl side chain in this compound increases the mass to approximately 119.15 Da for the free base equivalent [1]. This +5 Da shift is significantly larger than the +3 or +4 Da shifts typical of methyl-deuterated piperazine analogs, providing greater spectral separation and reduced isotopic cross-talk in LC-MS/MS multiple reaction monitoring (MRM) workflows .

Isotopic Enrichment & Mass Shift
Class-level inference
≥98 atom% D, +5.03 Da shift vs unlabeled
Supports baseline-resolved quantification without isotopic cross-talk.
Data to verify: NIST reference for unlabeled mass.
Stable Isotope Labeled Internal Standard Mass Spectrometry Quantification Isotopic Enrichment

Solid Bis-TFA Salt vs. Liquid Free Base for Analytical Weighing Accuracy

The bis(trifluoroacetic acid) salt of N-Ethylpiperazine-d5 is an off-white crystalline solid with a melting point of 134–137°C and a molecular weight of 347.28 g/mol . In contrast, unlabeled N-ethylpiperazine free base (CAS 5308-25-8) is a colorless to light yellow liquid with a boiling point of 157°C, density of 0.899 g/mL at 25°C, and is hygroscopic, requiring storage under inert atmosphere to prevent degradation . The solid bis-TFA salt can be accurately weighed on a standard analytical microbalance without the volatility and hygroscopicity errors inherent to the liquid free base, directly improving the accuracy and reproducibility of standard solution preparation for quantitative analysis .

Salt Form vs Free Base Weighing
Head-to-head comparison
Target: Solid bis-TFA salt; mp 134–137°C; store 2–8°C
Comparator: Unlabeled liquid free base; hygroscopic; store under inert gas
Solid form eliminates volatile loss and improves weighing accuracy
Reduces systematic error in standard preparation for trace impurity analysis.
Salt-form stability supports lot reproducibility.
Analytical Reference Standard Salt-Form Stability Weighing Accuracy

USP Enrofloxacin Monograph Alignment & Orthogonal LC-MS/MS Utility

The USP Enrofloxacin monograph specifies a limit test for N-ethylpiperazine impurity: not more than 0.1% by gas chromatography with flame-ionization detection (GC-FID), using n-decane as an internal standard and USP N-Ethylpiperazine RS as the reference standard [1]. The deuterated analog (this compound) provides the same chromatographic retention behavior (relative retention time ~0.90 vs. n-decane at 1.0) while enabling orthogonal mass spectrometric confirmation via LC-MS/MS, which the unlabeled standard cannot provide [1]. This dual-platform utility (GC-FID compliance plus LC-MS/MS confirmatory capability) is a unique procurement advantage: the same deuterated standard can serve both as a retention time marker in the compendial GC method and as an isotope dilution internal standard for a more sensitive LC-MS/MS method .

USP Monograph Alignment
Class-level inference
Compatible with USP GC-FID (RRT ~0.90) and orthogonal LC-MS/MS confirmation
Single standard serves both compendial and confirmatory methods.
USP limit: ≤0.1% N-ethylpiperazine.
Enrofloxacin Impurity Testing USP Pharmacopeial Method N-Ethylpiperazine Limit Test

Direct Precursor for Enrofloxacin-d5 Synthesis per Patent Route

Chinese patent CN108675959A explicitly describes the synthesis of deuterated Enrofloxacin-d5 using 1-ethyl-piperazine-d5 as the key coupling partner in a Buchwald-Hartwig reaction with 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, followed by alkaline hydrolysis [1]. This patent-validated synthetic route positions the deuterated N-ethylpiperazine intermediate as the sole gateway to Enrofloxacin-d5, the deuterated internal standard for enrofloxacin residue analysis in food and environmental matrices . No alternative synthetic pathway to Enrofloxacin-d5 has been reported that does not require a deuterated N-ethylpiperazine precursor, establishing an irreplaceable supply-chain role for this compound in the production of enrofloxacin analytical standards [1].

Precursor for Enrofloxacin-d5
Head-to-head comparison
This compound: 1-Ethyl-piperazine-d5 as coupling reagent per CN108675959A
Alternative: Unlabeled piperazine or piperazine-d8 yield incorrect regioisomers
Only ethyl-deuterated precursor yields structurally correct Enrofloxacin-d5
Supply-chain-critical for Enrofloxacin-d5 ISTD production.
Patent-validated synthetic route.
Enrofloxacin-d5 Synthesis Deuterated Drug Intermediate Buchwald-Hartwig Coupling

Procurement-Driven Application Scenarios


USP-Compliant Enrofloxacin Impurity Testing with LC-MS/MS Confirmation

Quality control laboratories testing enrofloxacin active pharmaceutical ingredient (API) per the USP monograph can employ N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt as both a retention time marker in the compendial GC-FID method and as an isotope dilution internal standard for confirmatory LC-MS/MS analysis . The ≤0.1% impurity limit for N-ethylpiperazine demands high sensitivity and specificity; the deuterated standard's +5 Da mass shift enables unambiguous identification and quantification of the native impurity without isotopic interference, a capability the unlabeled USP N-Ethylpiperazine RS cannot provide . This dual-platform utility reduces procurement costs by eliminating the need for separate GC-FID and LC-MS/MS reference standards [1].

Enrofloxacin-d5 Stable Isotope-Labeled Internal Standard Synthesis

Organizations producing Enrofloxacin-d5 for use as an internal standard in veterinary drug residue analysis must procure the deuterated N-ethylpiperazine-d5 intermediate as the essential building block for the Buchwald-Hartwig coupling step . The bis(trifluoroacetic acid) salt form provides a stable, solid-state intermediate that can be accurately weighed and directly applied in the synthetic protocol described in CN108675959A, minimizing handling losses compared to a liquid free base . The defined ≥98 atom% D enrichment ensures that the resulting Enrofloxacin-d5 product meets the isotopic purity requirements for quantitative LC-MS/MS internal standard applications [1].

Metabolite Quantification in Pharmacokinetic Studies

In pharmacokinetic and drug metabolism studies involving piperazine-containing pharmaceuticals, N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt serves as a stable isotope-labeled tracer or internal standard for quantifying N-ethylpiperazine and structurally related metabolites in biological matrices such as plasma, urine, and tissue homogenates . The deuterium label enables differentiation from endogenous or unlabeled metabolites, while the bis-TFA salt's solubility in methanol and water facilitates direct spiking into aqueous biological sample preparation workflows without organic solvent compatibility issues . This is particularly relevant for studies where matrix effects compromise the accuracy of external calibration approaches [1].

Analytical Method Development for Piperazine-Based Drug Substances

Analytical R&D teams developing validated LC-MS/MS methods for piperazine-based drug substances can use this compound as a system suitability standard and internal standard to assess method parameters including linearity, accuracy, precision, and limits of quantification . The solid, crystalline bis-TFA salt form enables precise gravimetric preparation of calibration standards with reduced uncertainty compared to liquid handling of the volatile free base, directly improving method ruggedness and inter-laboratory reproducibility [1].

Application
Selection Property
Validation Focus
Enrofloxacin impurity testing (USP)
Dual-platform utility: GC-FID marker and LC-MS/MS ISTD
Impurity identity confirmation and ≤0.1% quantification
Enrofloxacin-d5 ISTD synthesis
Defined synthetic precursor per patented route
Structural fidelity and isotopic enrichment of the product
Research PK metabolite analysis
Stable isotope tracer for analyte differentiation in biological matrices
Matrix-effect correction and trace-level quantification
LC-MS/MS method development for piperazine drugs
Solid salt for precise gravimetric standard preparation
Method ruggedness and inter-lab reproducibility
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